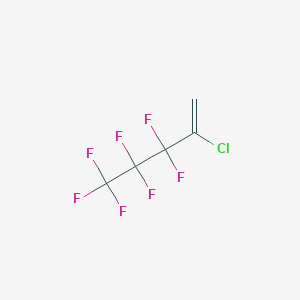![molecular formula C12H15F3N2O2 B1350604 Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate CAS No. 339101-34-7](/img/structure/B1350604.png)
Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate” is a chemical compound with the IUPAC name “methyl 4- [2-amino-4- (trifluoromethyl)anilino]butanoate”. It has a molecular weight of 276.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15F3N2O2/c1-19-11(18)3-2-6-17-10-5-4-8(7-9(10)16)12(13,14)15/h4-5,7,17H,2-3,6,16H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 276.26 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Formation and Reactivity Studies
One area of research involves the study of reactive intermediates formed from related compounds, such as 2-Chloro-4-(methylthio)butanoic acid, which is a direct-acting mutagen and suspected gastric carcinogen. The study proposes reactive intermediates like 1-Methyl-2-thietaniumcarboxylic acid, indicating the significance of such compounds in understanding mutagenicity and carcinogenicity mechanisms (Jolivette, Kende, & Anders, 1998).
Molecular Docking and Spectroscopic Analysis
Research extends to molecular docking and vibrational, structural, electronic, and optical studies of compounds structurally similar to Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate. These studies provide insights into the stability of molecules, reactivity, and potential as nonlinear optical materials, indicating their importance in pharmacological and materials science applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Chemical Transformations
Significant research focuses on the synthesis and transformation of related compounds, revealing methodologies for producing 4-trifluoromethyl-2(1H)-quinolinones and exploring the reaction dynamics and conditions that favor certain product formations over others. These studies are crucial for developing efficient synthetic pathways for complex molecules with potential applications in drug development and organic electronics (Marull, Lefebvre, & Schlosser, 2004).
Applications in Organic Synthesis
Another aspect of research involves exploring the synthesis of novel compounds through reactions involving anilines, indicating the broad utility of related compounds in organic synthesis. These studies contribute to the development of new materials and compounds with potential applications ranging from medicinal chemistry to materials science (Keller & Schlosser, 1996).
Eigenschaften
IUPAC Name |
methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-19-11(18)3-2-6-17-10-5-4-8(7-9(10)16)12(13,14)15/h4-5,7,17H,2-3,6,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRIWNNVWWWAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)






